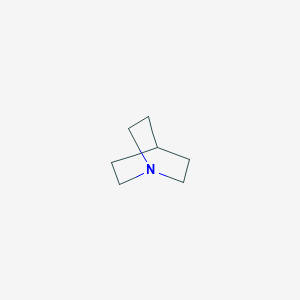

Quinuclidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHFKPVCBCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057607 | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-76-5 | |

| Record name | Quinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Quinuclidine and Its Derivatives

Strategies for Quinuclidine Core Construction

The construction of the fundamental this compound scaffold can be achieved through several strategic approaches, ranging from intramolecular cyclizations to reactions involving piperidine (B6355638) precursors.

Intramolecular Cyclization Approaches (e.g., Silver-Catalyzed Amine Additions to Alkynes)

A modern approach for synthesizing 2-alkylidenequinuclidines involves a silver-triflate-catalyzed intramolecular hydroamination of 4-(prop-2-ynyl)piperidines. researchgate.net This method is effective for terminal and internal alkynes. researchgate.net The silver-catalyzed cyclization has been successfully applied in a concise relay synthesis of the cinchona alkaloids dihydroquinidine (B8771983) and dihydroquinine. researchgate.net Research has shown that while monosubstituted piperidines are less efficient reactants, cis-disubstituted piperidines react more readily. researchgate.net The reaction demonstrates selectivity for an alkyne group, even when a vinyl group is present at the 3-position. researchgate.net Silver catalysts, such as a unique disilver(I) complex, have also been shown to be effective in intramolecular amidation of saturated C-H bonds, offering a stereospecific method for creating amine-containing molecules. organic-chemistry.org

Nucleophilic Substitution and Condensation Reactions of Piperidine Derivatives

Traditional methods for building the this compound scaffold often rely on second-order nucleophilic substitution (SN2) or condensation reactions using piperidine derivatives. chinesechemsoc.orgresearchgate.net These methods, however, frequently result in racemic mixtures or necessitate the use of chiral auxiliaries. chinesechemsoc.orgresearchgate.net One common strategy involves the Dieckmann cyclization of appropriately functionalized piperidines. liverpool.ac.ukresearchgate.net For instance, 3-quinuclidinone hydrochloride can be synthesized from piperidine-4-carboxylic acid through a sequence involving esterification, condensation, and subsequent hydrolysis and decarboxylation. researchgate.netresearchgate.net The synthesis of various substituted piperidines, which can serve as precursors to quinuclidines, can be achieved through multicomponent reactions, hydrogenations, and various cyclization strategies. nih.gov

Modified Meisenheimer Approaches

A modified Meisenheimer rearrangement offers another route to the this compound skeleton. liverpool.ac.uk The classical Meisenheimer rearrangement involves the chinesechemsoc.orgresearchgate.net-sigmatropic rearrangement of an allylic tertiary amine N-oxide. Observations of the Truce–Smiles rearrangement, which proceeds through a Meisenheimer adduct, are consistent with a nucleophilic aromatic substitution (SNAr) mechanism. cdnsciencepub.com This can be a stepwise reaction with a stable Meisenheimer complex as an intermediate. cdnsciencepub.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

Achieving stereocontrol is crucial for the synthesis of biologically active this compound derivatives. Several powerful catalytic asymmetric reactions have been developed for this purpose.

Iridium-Catalyzed Intramolecular Allylic Dearomatization Reactions

A highly effective method for the asymmetric synthesis of this compound derivatives is the iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgchinesechemsoc.org This reaction allows for the construction of a wide array of this compound derivatives in good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgresearchgate.net The catalytic system, typically derived from [Ir(cod)Cl]₂ and a Feringa-type ligand, is compatible with a broad range of substrates and operates under mild conditions. chinesechemsoc.org The resulting products possess diverse functional groups that can be further transformed. chinesechemsoc.org For example, a gram-scale synthesis of a chiral this compound derivative has been demonstrated, and the product was successfully subjected to hydrogenation and reduction reactions. chinesechemsoc.org

| Catalyst System | Yield Range | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| [Ir(cod)Cl]₂ / Feringa ligand | 68-96% | up to >20:1 | up to >99% |

Table 1: Performance of Iridium-Catalyzed Intramolecular Allylic Dearomatization in Chiral this compound Synthesis. chinesechemsoc.orgresearchgate.net

Sharpless Dihydroxylation and Epoxidation for Stereocontrol

The Sharpless asymmetric dihydroxylation and epoxidation are powerful tools for introducing stereocenters with high predictability and selectivity, and they have been applied in the synthesis of this compound-containing natural products like quinine (B1679958). researchgate.netresearchgate.net The Sharpless asymmetric dihydroxylation utilizes osmium tetroxide in the presence of a chiral ligand, often derived from cinchona alkaloids (which themselves contain a this compound core), to produce optically active vicinal diols from alkenes. researchgate.net this compound itself can be used as a ligand in a racemic version of the Sharpless dihydroxylation. psu.edursc.org

The Sharpless epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction employs a catalyst formed from titanium tetra(isopropoxide) and a chiral tartrate ester. wikipedia.orgorganic-chemistry.org The resulting epoxides are versatile intermediates that can be opened to form diols and aminoalcohols, key functionalities in many complex natural products. wikipedia.org For example, in a synthesis of quinine, a Sharpless asymmetric dihydroxylation was used to establish the C8 and C9 stereocenters, followed by an intramolecular epoxide ring-opening to form the this compound core. researchgate.net

| Reaction | Key Reagents | Outcome |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, chiral ligand | Optically active vicinal diols |

| Sharpless Asymmetric Epoxidation | Titanium tetra(isopropoxide), chiral tartrate | Enantiomerically enriched 2,3-epoxyalcohols |

Table 2: Key Features of Sharpless Reactions for Stereocontrol. researchgate.netwikipedia.org

Kinetic Resolution Techniques for Stereoisomers

Kinetic resolution is a powerful strategy for separating enantiomers of chiral this compound derivatives, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org

Enzymatic kinetic resolution has proven to be a highly effective method. For instance, butyrylcholinesterase (BChE) has been employed as a biocatalyst for the preparative kinetic resolution of racemic esters of quinuclidin-3-ol. mdpi.comnih.govsciforum.net In these studies, a series of racemic esters were synthesized and subjected to hydrolysis catalyzed by BChE. The enzyme demonstrated a clear preference for the (R)-enantiomers of the prepared esters, hydrolyzing them at a much faster rate than the (S)-enantiomers. mdpi.comnih.gov This stereoselectivity allows for the separation of the unreacted (S)-ester from the hydrolyzed (R)-alcohol. The introduction of substituents, such as bromine or a methyl group, into the N-benzyl protecting group of the this compound esters was found to significantly enhance the stereoselectivity of the enzymatic hydrolysis. mdpi.compsu.edu This approach has successfully yielded optically pure quinuclidin-3-ols in high yields and enantiopurity. mdpi.comnih.gov

Dynamic kinetic resolution (DKR) offers an advantage over standard kinetic resolution by converting the undesired enantiomer into the desired one in situ, theoretically allowing for a 100% yield of a single isomer. A notable example involves the dynamic kinetic resolution of a 2-benzhydryl-3-quinuclidinone derivative. google.com In this process, treatment of the racemic ketone with L-tartaric acid in a solvent system like ethanol (B145695) and acetic acid leads to the preferential crystallization of the (S)-isomer as its tartrate salt in yields of 85-90%. google.com The conditions of the reaction, specifically the acidic environment, are believed to promote the racemization of the undesired (R)-isomer back to the starting ketone, which can then be converted to the precipitating (S)-isomer salt. google.com

Table 1: Examples of Kinetic Resolution of this compound Derivatives

| Precursor | Resolution Method | Catalyst/Reagent | Resolved Products | Ref |

| Racemic esters of quinuclidin-3-ol | Enzymatic Kinetic Hydrolysis | Butyrylcholinesterase (BChE) | (R)-quinuclidin-3-ol and (S)-quinuclidinyl esters | mdpi.comnih.gov |

| (±)-2-Benzhydryl-3-quinuclidinone | Dynamic Kinetic Resolution | L-tartaric acid | (S)-2-Benzhydryl-3-quinuclidinone tartrate salt | google.com |

Synthesis from Chiral Precursors (e.g., 3-Quinuclidinone and Chiral Amines)

An alternative and widely used approach to obtain enantiomerically pure this compound derivatives is to start the synthesis from readily available chiral building blocks. 3-Quinuclidinone, a prochiral ketone, is a common precursor for this strategy.

One method involves the reductive amination of 3-quinuclidinone with a chiral amine. For example, the synthesis of both (R)- and (S)-3-aminothis compound has been accomplished using (R)- and (S)-1-phenethylamine, respectively, as the chiral auxiliary. tandfonline.com The key step is the diastereoselective reduction of the intermediate imine, formed between 3-quinuclidinone and the chiral amine, using a reducing agent like sodium borohydride. tandfonline.com Subsequent removal of the chiral auxiliary yields the desired enantiomer of 3-aminothis compound (B1202703), an important intermediate for various ligands. tandfonline.comd-nb.info

Another significant strategy is the asymmetric reduction of 3-quinuclidinone to produce chiral 3-quinuclidinol. This has been achieved with high efficiency and enantioselectivity using various catalytic systems. Asymmetric transfer hydrogenation (ATH) of 2-substituted-3-quinuclidinones via dynamic kinetic resolution (DKR) using ruthenium catalysts and ammonium (B1175870) formate (B1220265) as the hydrogen donor has been shown to produce cis-3-quinuclidinols in high yields (up to 99%) and excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (95–99% ee). bohrium.com Furthermore, enzymatic methods have been developed. A 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR) catalyzes the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol with NADH as a cofactor. nih.gov Another keto reductase (ArQR) from Agrobacterium radiobacter has also been used for the efficient synthesis of (R)-3-quinuclidinol. bohrium.com A patented method describes the asymmetric hydrogenation of 3-quinuclidinone using a chiral RuXY-Diphosphine-bimaH catalyst, achieving yields over 95% and an enantiomeric excess (ee) value exceeding 99%. google.com

Table 2: Synthesis of Chiral Quinuclidines from 3-Quinuclidinone

| Chiral Precursor(s) | Reagents/Catalyst | Product | Ref |

| 3-Quinuclidinone, (S)- or (R)-1-Phenethylamine | NaBH₄ | (R)- or (S)-3-Aminothis compound | tandfonline.com |

| 2-Substituted-3-quinuclidinones | Ru-diamine complexes, Ammonium formate | cis-2-Substituted-3-quinuclidinols | bohrium.com |

| 3-Quinuclidinone | 3-Quinuclidinone reductase (AtQR), NADH | (R)-3-Quinuclidinol | nih.gov |

| 3-Quinuclidinone | Chiral RuXY-Diphosphine-bimaH catalyst, Alkali | (R)- or (S)-3-Quinuclidinol | google.com |

Functionalization of the this compound Ring System

Introduction of Substituents into the this compound Ring

The direct introduction of substituents onto a pre-existing this compound ring is a common strategy for synthesizing derivatives, though its scope can be limited by the availability of starting materials. chinesechemsoc.orgchinesechemsoc.org Traditional methods often involve nucleophilic substitution or condensation reactions of piperidine derivatives to form the this compound scaffold. chinesechemsoc.org

More advanced methodologies focus on the direct functionalization of C-H bonds. An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the highly diastereo- and enantioselective synthesis of this compound derivatives bearing various substituents. chinesechemsoc.org This method transforms planar aromatic compounds into complex three-dimensional molecules with good to excellent yields and high selectivity. chinesechemsoc.org

Furthermore, this compound and its derivatives have been employed as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.net This allows for the direct C-H functionalization of various substrates, including amines, ethers, and aldehydes, by selectively abstracting hydrogen from electron-rich C-H bonds. rhhz.netnih.gov this compound-pyridone ligands have also enabled the challenging transannular γ-methylene C-H arylation of small- to medium-sized cycloalkane carboxylic acids. nih.govscripps.edu

Synthesis of this compound N-Oxides and Their Synthetic Utility

This compound N-oxides are valuable synthetic intermediates, primarily because the N-oxide group activates the α-protons for deprotonation. liverpool.ac.uk They are typically synthesized by the oxidation of the tertiary amine of the this compound ring. liverpool.ac.uk For instance, quinine can be regioselectively oxidized to quinine 1-N-oxide using a controlled flow of ozone at low temperatures. researchgate.nettcrjournal.com

The synthetic utility of this compound N-oxides stems from their ability to direct functionalization. The N-oxide group activates the adjacent C-H bonds, facilitating their deprotonation by a strong base like s-butyllithium (s-BuLi). liverpool.ac.ukarkat-usa.org The resulting α-lithio this compound N-oxide is a strong, non-nucleophilic base that can react with various electrophiles, allowing for the regioselective introduction of substituents at the 2-position of the this compound ring. liverpool.ac.ukrsc.org This methodology has been successfully used to develop high-yielding, regioselective syntheses of 2,3-disubstituted quinuclidines. liverpool.ac.uk For example, lithiation of this compound N-oxide followed by reaction with benzaldehyde (B42025) and subsequent deoxygenation yields 2-(phenylhydroxymethyl)this compound. arkat-usa.org

Table 3: Synthetic Applications of this compound N-Oxide

| Reagent | Reaction Type | Product Type | Ref |

| s-BuLi, then Electrophile (e.g., Benzaldehyde) | Directed Lithiation | α-Functionalized Quinuclidines | liverpool.ac.ukarkat-usa.org |

| --- | Activation of α-protons | α-Lithio this compound N-oxide (Li-QNO) | liverpool.ac.ukrsc.org |

Preparation of Quaternary Quinuclidinium Salts

Quaternary quinuclidinium salts are synthesized by the alkylation of the tertiary nitrogen atom of the this compound ring. The most common method for this transformation is the Menshutkin reaction, which involves the treatment of the this compound derivative with an alkyl or aryl halide. nih.govresearchgate.net this compound reacts readily with these halides, often at a higher rate than acyclic tertiary amines, due to the minimal steric hindrance around the nitrogen atom's lone pair of electrons. srce.hr

The reaction is typically carried out by heating the this compound derivative with an equimolar or slight excess of the appropriate halide (e.g., benzyl (B1604629) bromide, p-methylbenzyl bromide, p-chlorobenzyl bromide) in a suitable solvent such as dry tetrahydrofuran (B95107) or toluene. nih.govnih.govmdpi.com The resulting quaternary salts often precipitate from the reaction mixture and can be isolated as solids in good to excellent yields (60-95%). nih.govmdpi.com This method has been used to synthesize a wide variety of N-substituted quinuclidinium salts, including those derived from 3-hydroxythis compound, 3-benzamidothis compound, and various carbamates. nih.govmdpi.comsrce.hr

Table 4: Representative Synthesis of Quaternary Quinuclidinium Salts

| This compound Derivative | Quaternizing Agent | Solvent | Product | Ref |

| 3-Hydroxyiminothis compound | Butenyl bromide, Benzyl bromide, Substituted benzyl bromides | Tetrahydrofuran | N-Alkyl/Aryl-3-hydroxyiminoquinuclidinium bromides | nih.gov |

| (R/S)-3-Benzamidothis compound | p-Methylbenzyl bromide, p-Chlorobenzyl bromide | Diethyl ether | N-Benzyl-3-benzamidoquinuclidinium bromides | nih.gov |

| This compound Carbamates | Alkyl/Aryl halides | Tetrahydrofuran | N-Alkyl/Aryl-quinuclidinium carbamate (B1207046) bromides | mdpi.com |

| Cinchonidine (B190817)/Cinchonine | Substituted benzyl bromides | Toluene | N-Benzyl-cinchonidinium/cinchoninium bromides | researchgate.net |

Mechanistic Investigations of Quinuclidine Reactivity

Nucleophilic Reactivity and Basicity Studies

Quinuclidine's nucleophilic character is a cornerstone of its reactivity, particularly in aminolysis reactions. Its high basicity, a consequence of its rigid, cage-like structure that minimizes steric hindrance around the nitrogen atom, plays a crucial role in determining reaction pathways and rates.

Kinetics and Mechanisms of Aminolysis Reactions (e.g., with Ethyl S-Aryl Thiolcarbonates)

Kinetic studies on the reactions of quinuclidines with various ethyl S-aryl thiolcarbonates in aqueous solution have provided significant insights into the mechanisms of aminolysis. The reaction rates are typically determined by spectrophotometrically monitoring the release of the substituted benzenethiolate (B8638828) anion. nih.gov Under conditions of excess this compound, pseudo-first-order rate coefficients are observed. nih.gov

The mechanism of these reactions is highly dependent on the nature of the aryl leaving group. For instance, in the reaction with ethyl S-(4-nitrophenyl) thiolcarbonate (NPTC), a linear Brønsted-type plot (log k_N vs. pK_a of the quinuclidinium ion) with a slope (β) of 0.85 is observed. nih.gov This high β value is indicative of a stepwise mechanism where the rate-determining step is the breakdown of a tetrahedral addition intermediate. nih.govacs.orgresearchgate.net

Conversely, for reactions with ethyl S-(2,4-dinitrophenyl) thiolcarbonate (DNPTC) and ethyl S-(2,4,6-trinitrophenyl) thiolcarbonate (TNPTC), the Brønsted slopes are significantly lower (0.54 and 0.47, respectively). nih.gov These values suggest a concerted mechanism, where bond formation and bond cleavage occur in a single step. nih.gov This shift in mechanism is attributed to the increased stability of the dinitro- and trinitro-substituted benzenethiolate leaving groups, which facilitates their departure.

A summary of kinetic parameters for the aminolysis of ethyl S-aryl thiolcarbonates with quinuclidines is presented below:

| Substrate | Brønsted β | Inferred Mechanism |

| Ethyl S-(4-nitrophenyl) thiolcarbonate (NPTC) | 0.85 | Stepwise, rate-determining breakdown of T± |

| Ethyl S-(2,4-dinitrophenyl) thiolcarbonate (DNPTC) | 0.54 | Concerted |

| Ethyl S-(2,4,6-trinitrophenyl) thiolcarbonate (TNPTC) | 0.47 | Concerted |

Role of this compound Basicity in Reaction Pathways and Activation

In stepwise reactions, such as the aminolysis of NPTC, the high β value of 0.85 indicates a late transition state, where the N-C bond is substantially formed, and the positive charge on the nitrogen is significant. nih.gov This is consistent with a mechanism where the nucleophilic attack of this compound on the carbonyl carbon to form the tetrahedral intermediate is followed by a rate-limiting expulsion of the leaving group. nih.govresearchgate.netresearchgate.net

For concerted reactions, the lower β values suggest an earlier transition state with less charge development on the nitrogen atom. nih.gov The change from a stepwise to a concerted mechanism is driven by the stability of the leaving group. nih.gov A more stable leaving group, as in DNPTC and TNPTC, can depart more readily, favoring a concerted pathway. nih.gov

Furthermore, this compound's high basicity enhances its ability to "push" out the leaving group from the tetrahedral intermediate, a factor that contributes to its high reactivity compared to other amines of similar basicity. psu.edu

Formation and Stability of Tetrahedral Addition Intermediates

The formation of a zwitterionic tetrahedral intermediate (T±) is a key feature of the stepwise mechanism observed in the aminolysis of certain esters and thiolcarbonates by this compound. nih.govacs.orgresearchgate.net The stability of this intermediate is a determining factor in the reaction pathway.

Several factors influence the stability of the T± intermediate:

Leaving Group: The nature of the leaving group significantly impacts the stability of the intermediate. Substitution of the 4-nitrobenzenethio group with more electron-withdrawing groups like 2,4-dinitrobenzenethio or 2,4,6-trinitrobenzenethio destabilizes the tetrahedral intermediate, favoring a concerted mechanism over a stepwise one. nih.gov

Nucleophile Structure: Compared to other amines like secondary alicyclic amines, anilines, and pyridines, quinuclidines tend to destabilize the tetrahedral intermediate. nih.gov This is reflected in the leaving abilities of isobasic amines from T±, which follow the sequence: pyridines < anilines < secondary alicyclic amines < quinuclidines. nih.gov This suggests that the rigid structure of this compound may introduce strain in the tetrahedral intermediate.

Electrophilic Center: Quinuclidines exhibit greater reactivity towards the carbonyl group of phenyl 4-nitrophenyl carbonate compared to that of NPTC, indicating that the nature of the electrophilic center also influences the stability and formation of the tetrahedral intermediate. nih.gov

Radical Processes Involving this compound

In addition to its role as a nucleophile, this compound and its derivatives are effective participants in radical processes, particularly as hydrogen atom transfer (HAT) catalysts.

Hydrogen Atom Transfer (HAT) Catalysis by this compound Radical Cations

The this compound radical cation, formed via single-electron transfer (SET) oxidation of this compound, is a highly electrophilic species capable of abstracting hydrogen atoms from C-H bonds. rhhz.netmdpi.comrsc.org This property has been harnessed in a variety of photoredox-catalyzed reactions for C-H functionalization. rhhz.netresearchgate.net

A key feature of this compound-based HAT catalysis is its selectivity for hydridic C-H bonds, which are electron-rich. rhhz.netresearchgate.net The high bond dissociation energy (BDE) of the N+-H bond in the protonated quinuclidinium ion (approximately 100 kcal/mol) allows for the abstraction of even strong C-H bonds. rhhz.netmdpi.com

This catalytic strategy has been successfully applied to the functionalization of a wide range of substrates, including:

Alcohols: The this compound radical cation can selectively abstract an α-hydrogen from an alcohol, leading to the formation of lactones when reacted with activated alkenes. rhhz.net

Aldehydes: The formyl C-H bond of aldehydes can be selectively abstracted by the this compound radical cation, generating acyl radicals that can participate in further transformations, such as ketone synthesis. rhhz.net

Amines: The α-amino C-H bonds of amines can be functionalized through HAT with the this compound radical cation. rhhz.net

Electrochemical this compound-Mediated C-H Activation Mechanisms

Electrochemical methods provide an alternative and often more sustainable approach to generating the this compound radical cation for C-H activation. frontiersin.orgresearchgate.net In these systems, this compound acts as a redox mediator, facilitating the oxidation of unactivated C-H bonds at a lower potential than would otherwise be required. frontiersin.orgacs.org

The proposed mechanism for electrochemical this compound-mediated C-H oxidation typically involves the following steps:

Anodic Oxidation: this compound is oxidized at the anode to form the quinuclidinium radical cation (Qu+•). researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): The Qu+• abstracts a hydrogen atom from the substrate, often from a "deep-seated" methylene (B1212753) or methine moiety, to form an alkyl radical and protonated this compound. researchgate.netacs.org

Oxidation/Functionalization: The resulting alkyl radical is then oxidized and reacts with other species in the medium, such as molecular oxygen or in-situ generated hydrogen peroxide, to yield the functionalized product (e.g., a ketone). researchgate.netuantwerpen.be

This electrochemical approach has demonstrated broad scope and good functional group compatibility, tolerating esters, arenes, ketones, amides, and silyl (B83357) ethers. acs.org It has been successfully applied to the scalable oxidation of complex molecules like sclareolide (B1681565) and the site-selective oxidation of glycosides. acs.orgnih.gov The presence of co-solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can be crucial, as it is known to stabilize cation radicals. researchgate.netuantwerpen.be

Homolytic Cleavage and Nitroxide Radical Formation in N-Oxide Reactions

The chemistry of this compound N-oxide involves intriguing radical-mediated pathways, particularly the homolytic cleavage of the C-N bond to form a stable nitroxide radical. This process is a key step in the nih.govacs.org-Meisenheimer rearrangement of tertiary amine N-oxides. The reaction mechanism initiates with the homolytic cleavage of a C-N bond, which results in the formation of a nitroxide radical and a carbon-centered radical. liverpool.ac.uk These two radical species then recombine to yield a trisubstituted hydroxylamine. liverpool.ac.uk

Bicyclic and polycyclic amine N-oxides that are resistant to disproportionation reactions, which would violate Bredt's rule, are known to form stable nitroxide radicals. nih.gov The stability of the nitroxide radical is a crucial factor in these transformations. The formation of nitroxide radicals can also occur through the oxidation of tertiary amines. nih.gov

In the context of catalysis, amine cation radicals, generated from the single-electron oxidation of amines like this compound, can act as hydrogen atom acceptors or one-electron oxidants. beilstein-journals.org The stability of these cation radicals against self-decay is enhanced in bicyclic structures such as this compound, where the cleavage of a hydrogen atom from the carbon adjacent to the nitrogen is disfavored. beilstein-journals.org This property allows them to participate in selective oxidative transformations. For instance, the this compound radical cation can abstract a hydrogen atom from a suitable substrate, initiating a radical cascade. mdpi.comnih.gov

The electrochemical oxidation of this compound can generate a cation radical that participates in hydrogen-atom transfer (HAT) events, selectively abstracting a hydridic C-H bond to create a carbon-centered radical. nih.gov This reactivity has been harnessed in triple catalytic systems for selective sp3 C–H alkylation. nih.gov The introduction of substituents on the this compound ring, such as an acetoxy group, can tune the reactivity of the resulting amine cation radical. beilstein-journals.org

Complex Reaction Mechanisms and Intermediates

This compound and its derivatives are effective catalysts in various multi-component reactions, including the Michael addition. nih.govbeilstein-journals.org In these reactions, the basic nitrogen atom of the this compound moiety plays a pivotal role. nih.gov It can activate the nucleophile, while other functional groups on the catalyst can activate the electrophile, often through hydrogen bonding. nih.govorganic-chemistry.org

In the Michael addition of 1,3-dioxo compounds to nitroalkenes catalyzed by cinchona-thioureas, two primary mechanisms have been proposed. In one, the acidic NH groups of the thiourea (B124793) moiety activate the enolate, while the protonated this compound anchors the electrophile. nih.gov In an alternative mechanism, the substrates are activated on opposite sides of the catalyst. nih.gov Theoretical studies using DFT and ONIOM methods on the Michael addition of malononitrile (B47326) to chalcones catalyzed by a Cinchona alkaloid aluminum(III) complex suggest a dual activation mechanism. rsc.org Here, the Al(III) center acts as a Lewis acid to activate the α,β-unsaturated carbonyl substrate, and the tertiary amine of the this compound acts as a Lewis base to activate the malononitrile and facilitate deprotonation. rsc.org The reaction proceeds stepwise, with C-C bond formation followed by a rate-determining proton transfer step. rsc.org

The stereochemical outcome of these reactions is often rationalized by a transition state model where the enone is activated by hydrogen bonding from a urea (B33335) or thiourea moiety, and the nucleophile is activated by the basic this compound nitrogen. organic-chemistry.org The steric repulsion between substituents on the catalyst and the substrates, as well as π-π stacking interactions between the this compound ring and aromatic substrates, can also contribute to stereoselectivity. rsc.org

This compound has also been employed in domino reactions, which combine multiple transformations in a single synthetic operation. For instance, it can catalyze the initial Michael addition step in a domino oxa-Michael–Stetter reaction. rsc.org

The following table summarizes the yields and enantiomeric excesses for the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene catalyzed by different cinchona-based catalysts.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for elucidating the binding modes between this compound-based catalysts and substrates. acs.orgpsu.eduunige.chrsc.org These studies provide insights into the noncovalent interactions that govern the catalytic cycle and stereoselectivity.

In cinchona alkaloid-catalyzed reactions, such as the Henry reaction, spectroscopic studies have shown that aldehydes can associate with both the 6'-OH group and the basic this compound nitrogen of the catalyst. acs.orgnih.govnih.gov NMR studies reveal shifts in the proton signals of the this compound moiety, particularly those closest to the basic nitrogen, upon substrate binding. acs.orgnih.gov This suggests a change in the catalyst's conformation to accommodate the substrate, likely favoring a conformation where the substrate is simultaneously bound to both the hydroxyl group and the this compound nitrogen. acs.orgnih.gov

IR spectroscopy is particularly useful for studying hydrogen bonding interactions. psu.eduunige.chrsc.org In the presence of an acid, the this compound nitrogen becomes protonated, leading to an "open" conformation where the nitrogen points away from the quinoline (B57606) moiety. psu.edursc.org Both the resulting N-H+ and the catalyst's O-H group can then participate in hydrogen bonding with the substrate. psu.edursc.org For instance, in situ Attenuated Total Reflection (ATR)-IR studies have provided evidence for the N-H···O hydrogen bond between the protonated this compound nitrogen and the carbonyl group of a ketone substrate in asymmetric hydrogenation reactions. rsc.org

NMR titrations can be used to quantify the strength of these interactions by measuring association constants. researchgate.net For example, the addition of this compound to a solution containing a molecule with hydroxyl groups can lead to changes in the chemical shifts of the CH protons, which can be fitted to a 1:1 binding isotherm. researchgate.net

The combination of spectroscopic data with kinetic and computational studies provides a comprehensive picture of the reaction mechanism. mdpi.com For example, in the Michael addition of β-ketoamides to α,β-unsaturated carbonyl compounds, 1H-NMR studies confirmed the presence of multiple hydrogen bonds and potential π-π interactions between the substrate and a thiourea-based catalyst containing a this compound unit. mdpi.com

The following table presents key spectroscopic observations and their interpretations in the study of this compound-catalyzed reactions.

Quinuclidine in Asymmetric Organocatalysis

Cinchona Alkaloid-Based Organocatalysts and Quinuclidine's Role

Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), leverage the this compound core to create highly effective and stereoselective organocatalysts. The this compound nitrogen, along with other functional groups on the alkaloid scaffold, work in concert to facilitate asymmetric transformations.

The catalytic prowess of Cinchona alkaloids is largely attributed to their ability to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile in a reaction. nih.govscilit.com This dual activation is achieved through a synergistic interplay between the basic this compound nitrogen and a hydrogen-bond donor group elsewhere on the molecule, such as the C9 hydroxyl group or a synthetically installed thiourea (B124793), urea (B33335), or squaramide moiety. dovepress.comnih.gov

The tertiary amine of the this compound ring serves as a Brønsted base, deprotonating the nucleophile to increase its reactivity. dovepress.comwiley-vch.de Upon protonation, the resulting quinuclidinium ion can then function as a Brønsted acid, activating the electrophile. acs.org Concurrently, the hydrogen-bond donor group on the catalyst also interacts with and activates the electrophile, often by coordinating with a carbonyl group, thereby lowering the energy of the transition state. dovepress.comnih.gov This cooperative mechanism, where two distinct functional groups on a single chiral scaffold orchestrate the reaction, is crucial for achieving high catalytic efficiency and stereoselectivity. wiley-vch.de

The Cinchona alkaloids exist as pseudoenantiomeric pairs, such as quinine and quinidine, or cinchonidine (B190817) and cinchonine. dovepress.com These pairs are diastereomers that differ primarily in the configuration at the C8 and C9 positions. dovepress.com This inversion of stereochemistry adjacent to the this compound ring leads to the formation of products with opposite chirality. For example, when used as a catalyst in the same reaction, quinine will typically yield one enantiomer of the product in excess, while its pseudoenantiomer, quinidine, will produce the opposite enantiomer. wiley-vch.de This predictable relationship underscores the profound influence of the this compound moiety's fixed spatial orientation on the enantioselectivity of the catalyzed reaction.

The rigid structure of the Cinchona alkaloid, composed of the bulky this compound and planar quinoline (B57606) rings, creates a well-defined three-dimensional chiral environment, often referred to as a "chiral pocket". dovepress.comnih.govacs.org This pocket effectively dictates the trajectory of the approaching substrates, forcing them to adopt a specific orientation in the transition state. dovepress.comnih.gov

The bifunctional activation mechanism holds the substrates in this chiral pocket through a network of non-covalent interactions, including hydrogen bonds and ionic interactions. nih.govacs.org By controlling the spatial arrangement of the reactants, the catalyst ensures that the nucleophile attacks a specific face of the electrophile, leading to the preferential formation of one enantiomer over the other. The precise geometry of this pocket, which is a direct consequence of the this compound ring's structure and its connection to the rest of the alkaloid framework, is therefore the ultimate determinant of the reaction's stereochemical outcome. units.it

Applications in Key Asymmetric Transformations

The unique catalytic properties endowed by the this compound core in Cinchona alkaloids have been exploited in a wide array of important asymmetric transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those modified with thiourea or squaramide moieties at the C9 position, are highly effective catalysts for this transformation. In these systems, the this compound nitrogen deprotonates the carbon-based nucleophile (e.g., a β-ketoester or nitroalkane), while the thiourea or squaramide group activates the α,β-unsaturated electrophile via hydrogen bonding. dovepress.comacs.org This dual activation within the catalyst's chiral pocket leads to excellent yields and high enantioselectivities. acs.org

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cinchonine-derived Squaramide | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 76 | 98 | acs.org |

| 9-epi-Aminoquinine | Nitromethane | Cyclohex-2-en-1-one | 85 | 96 | dovepress.com |

| Quinine-derived Thiourea | Acetylacetone | (E)-Nitrostyrene | 95 | 92 | dovepress.com |

| Dihydroquinine-squaramide | Dithiomalonate | β,β-disubstituted nitroalkene | 94 | 95 | mdpi.com |

The Morita-Baylis-Hillman (MBH) reaction creates a new stereocenter by forming a carbon-carbon bond between the α-position of an activated alkene and an aldehyde. The this compound nitrogen of the Cinchona alkaloid catalyst acts as the nucleophilic trigger for the reaction, adding to the activated alkene to form a zwitterionic enolate intermediate. nih.gov This intermediate then attacks the aldehyde. Cinchona derivatives possessing a hydroxyl group at the 6'-position, such as β-isocupreidine (β-ICPD), have proven particularly effective. It is proposed that the 6'-OH group acts as a Brønsted acid or hydrogen-bond donor, coordinating to the aldehyde's carbonyl group and positioning it for attack by the enolate held within the chiral environment of the catalyst. kcl.ac.uk This bifunctional activation strategy is crucial for achieving high enantioselectivity in the MBH reaction. buchler-gmbh.com

| Catalyst | Activated Alkene | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| β-Isocupreidine (β-ICPD) | Methyl vinyl ketone | Benzaldehyde (B42025) | 78 | 91 | kcl.ac.uk |

| β-Isocupreidine (β-ICPD) | Methyl acrylate | 4-Nitrobenzaldehyde | 56 | 99 | kcl.ac.uk |

| Quinidine derivative | Ethyl acrylate | 2-Naphthaldehyde | 85 | 88 | researchgate.net |

| β-Isocupreidine (β-ICPD) | Acrylonitrile | 3-Phenylpropanal | 65 | 85 | kcl.ac.uk |

Henry Reactions

The Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, has been a significant area of focus for asymmetric organocatalysis. buchler-gmbh.com this compound-based catalysts, particularly those derived from cinchona alkaloids which contain a this compound core, have proven to be highly effective in promoting enantioselective Henry reactions. buchler-gmbh.comnih.gov These bifunctional catalysts typically utilize the basic this compound nitrogen to deprotonate the nitroalkane, while another functional group, often a hydroxyl or thiourea moiety, activates the carbonyl electrophile through hydrogen bonding. nih.gov

One notable example involves the use of C6'-OH cinchona alkaloids, which serve as acid-base bifunctional catalysts. nih.gov The this compound nitrogen acts as the base, and the hydroxyl group at the C6' position engages in hydrogen bonding with the carbonyl component, leading to high enantioselectivities. nih.gov While broadly effective catalysts for the direct asymmetric Henry reaction remain a challenge, research has shown that cinchona alkaloid-derived catalysts can achieve high levels of enantioselectivity, particularly with specific substrates like α-ketoesters. nih.gov For instance, reactions with aryl α-ketoesters bearing electron-withdrawing groups tend to yield higher enantioselectivity compared to those with electron-donating substituents. nih.gov

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, has also been a fertile ground for the application of this compound-based organocatalysts. nih.govcore.ac.ukprinceton.eduprinceton.eduresearchgate.netnih.govorganic-chemistry.orgnih.gov Chiral amines incorporating the this compound scaffold can activate α,β-unsaturated aldehydes and ketones towards cycloaddition by forming a chiral iminium ion intermediate. This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing for facial discrimination by the chiral catalyst. princeton.edunih.gov

Cinchona alkaloids themselves have been employed as catalysts in asymmetric Diels-Alder reactions. researchgate.net For example, quinidine has been used to catalyze the reaction between N-methylmaleimide and anthrone. researchgate.net The proposed mechanism suggests a dual activation role for the catalyst, where the hydroxyl group activates the maleimide (B117702) via hydrogen bonding, and the this compound nitrogen interacts with the anthrone. researchgate.net More complex bifunctional organocatalysts derived from cinchona alkaloids have also been developed and successfully applied in various Diels-Alder reactions. researchgate.net

Research has demonstrated the generality of this organocatalytic approach with respect to both diene and dienophile structure, enabling the enantioselective synthesis of a broad range of carbocyclic frameworks. princeton.eduprinceton.edu

Sharpless Dihydroxylation

In the realm of metal-catalyzed asymmetric reactions, the this compound moiety plays a crucial role as part of the chiral ligand in the Sharpless Asymmetric Dihydroxylation. wikipedia.orgopenochem.orgyork.ac.uk This reaction converts alkenes into chiral vicinal diols using osmium tetroxide as the oxidant in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), both of which feature a this compound core. wikipedia.org

The this compound nitrogen atom within the ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the dihydroxylation. wikipedia.orgyork.ac.uk The choice between the pseudoenantiomeric DHQ and DHQD ligands dictates which face of the alkene is hydroxylated, allowing for predictable and controlled synthesis of either enantiomer of the diol product. wikipedia.org The ligand is believed to accelerate the catalytic cycle by facilitating the initial osmylation step. york.ac.ukgoogle.com While simple this compound can also accelerate the addition of osmium tetroxide to olefins, it binds too strongly to the resulting osmium(VI) ester intermediate, thereby inhibiting catalyst turnover. york.ac.ukgoogle.com The more complex cinchona alkaloid-derived ligands strike a balance, binding strongly enough to accelerate the reaction while not impeding subsequent steps in the catalytic cycle. google.com

Phase-Transfer Catalysis

This compound derivatives, particularly quaternary ammonium (B1175870) salts derived from cinchona alkaloids, are highly effective phase-transfer catalysts for asymmetric synthesis. rsc.org In these systems, the chiral catalyst facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, inducing enantioselectivity in the process.

A key application of these catalysts is in the asymmetric alkylation of glycine (B1666218) imines. rsc.org Dual cinchona quinuclidinium salts, featuring two this compound units connected by a linker, have been shown to be powerful catalysts for the α-alkylation of glycine and alanine (B10760859) ester imines, achieving high enantioselectivities (92–99% ee) with very low catalyst loadings (0.01–0.1 mol%). rsc.org The high efficiency of these catalysts is attributed to the specific conformation of the dual quinuclidinium ions in the transition state. rsc.org

Design Principles for Novel this compound-Based Organocatalysts

The development of new and improved this compound-based organocatalysts is guided by several key design principles aimed at enhancing their reactivity and stereoselectivity.

Modification of the this compound Ring (e.g., Ring Size Variations)

Altering the structure of the this compound ring itself has been explored as a strategy to fine-tune the catalytic properties. Studies have shown that modifying the ring size of the this compound skeleton in cinchona alkaloid analogues can have a significant impact on the catalyst's activity and enantioselectivity in asymmetric conjugate addition reactions. nih.govresearchgate.net

Derivatization with Thiourea, Squaramide, and Other Moieties

A highly successful strategy for enhancing the performance of this compound-based catalysts involves the introduction of hydrogen-bonding moieties such as thiourea and squaramide. nih.govresearchgate.netresearchgate.netacs.orgrsc.orgresearchgate.netacs.orgnih.gov This derivatization leads to bifunctional catalysts where the basic this compound nitrogen and the acidic N-H protons of the thiourea or squaramide group can simultaneously activate the nucleophile and electrophile, respectively. nih.govacs.org

This dual activation model is crucial for achieving high levels of stereocontrol in a variety of reactions, including Michael additions and Henry reactions. nih.govuva.nl The thiourea or squaramide moiety acts as a powerful hydrogen-bond donor, organizing the electrophile in the transition state and shielding one of its faces. acs.org Squaramides, being stronger hydrogen-bond donors than thioureas, have often been found to be more efficient catalysts for certain transformations. acs.org

The position and nature of the substituent on the this compound ring, as well as the specific structure of the thiourea or squaramide unit, can be systematically varied to optimize the catalyst for a particular reaction. researchgate.netnih.gov For instance, the saturation of a substituent on the this compound unit (e.g., ethyl vs. vinyl) has been studied, revealing that while it can affect the basicity of the this compound nitrogen, the impact on catalytic activity and enantioselectivity in some reactions may not be significant. nih.govresearchgate.netnih.gov

This compound in Ionic Liquid Catalysis

The immobilization of organocatalysts onto solid supports or within liquid matrices that allow for easy separation and recycling is a significant area of research in green chemistry. Ionic liquids (ILs) have emerged as promising media and supports for catalytic reactions due to their negligible vapor pressure, high thermal stability, and tunable solubility. In the context of asymmetric organocatalysis, this compound and its derivatives have been successfully anchored to ionic liquid frameworks, creating efficient and recyclable catalytic systems.

Researchers have synthesized ionic liquid-supported this compound catalysts through methods such as reductive amination. organic-chemistry.org One approach involves anchoring a this compound moiety to a pyridinium-based ionic liquid. researchgate.net For instance, three distinct ionic liquid-supported 3-quinuclidinone organocatalysts have been developed: [PyAmEQ][BF4], [PyAmEQ][PF6], and [PyAmEQ][NTf2]. researchgate.net These catalysts have proven effective in promoting the Morita-Baylis-Hillman reaction. researchgate.net

The performance of these ionic liquid-supported catalysts is often comparable to their non-immobilized counterparts. organic-chemistry.orgnih.gov A key advantage is the straightforward separation of the product from the catalyst-ionic liquid phase, often achieved by simple ether extraction. researchgate.net This facilitates the recovery and reuse of the catalytic system for multiple reaction cycles without a significant loss of activity. organic-chemistry.orgnih.gov For example, one ionic liquid-supported this compound catalyst was successfully reused for up to six consecutive runs. organic-chemistry.orgnih.gov Similarly, a pyridinium-based system was recycled for five runs with no noticeable decrease in the chemical yield. researchgate.net

The scope of substrates for the MBH reaction using these catalysts is broad, accommodating various aldehydes and acrylates and yielding the desired adducts in good to excellent yields. organic-chemistry.orgresearchgate.net The choice of solvent can be crucial, with studies identifying methanol (B129727) as an optimal medium for certain reactions. organic-chemistry.org In some instances, the ionic liquid-supported this compound catalysts have demonstrated higher efficiency and better yields than conventional catalysts like DABCO and 3-quinuclidinone. organic-chemistry.org

Research Findings: Morita-Baylis-Hillman Reaction with Ionic Liquid-Supported this compound

The following tables summarize the results from studies on the Morita-Baylis-Hillman reaction using an ionic liquid-immobilized this compound catalyst.

Table 1: Performance of IL-Supported this compound Catalyst with Various Substrates

| Aldehyde | Activated Olefin | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Methyl acrylate | 12 | 85 |

| 4-Chlorobenzaldehyde | Methyl acrylate | 12 | 92 |

| 4-Nitrobenzaldehyde | Methyl acrylate | 4 | 95 |

| 2-Thiophenecarboxaldehyde | Methyl acrylate | 24 | 78 |

| Benzaldehyde | Ethyl acrylate | 24 | 82 |

| Benzaldehyde | Acrylonitrile | 24 | 75 |

Data sourced from Mi, X., Luo, S., & Cheng, J.-P. (2005). organic-chemistry.org

Table 2: Recyclability of IL-Supported this compound Catalyst

| Recycle Run | Yield (%) |

|---|---|

| 1 | 85 |

| 2 | 85 |

| 3 | 84 |

| 4 | 83 |

| 5 | 83 |

| 6 | 81 |

Reaction of benzaldehyde and methyl acrylate. Data sourced from Mi, X., Luo, S., & Cheng, J.-P. (2005). organic-chemistry.org

These findings underscore the potential of ionic liquid-supported this compound systems as robust, efficient, and environmentally benign alternatives for organocatalytic transformations. organic-chemistry.org

Structural Elucidation and Computational Chemistry of Quinuclidine Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and bonding characteristics of quinuclidine-based systems. These techniques provide detailed insights into atomic connectivity, stereochemistry, and the behavior of these molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical analysis of this compound systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons on carbons adjacent to the nitrogen atom (C2, C6) are deshielded and appear at a lower field, while the single proton at the bridgehead carbon (C4) appears at a higher field. chemicalbook.com Similarly, in the ¹³C NMR spectrum, the carbons bonded to the nitrogen atom show a significant downfield shift. The specific chemical shifts are diagnostic for the rigid bicyclic structure of the this compound cage. For isothis compound derivatives, the chemical shift of the C-8 carbon has been shown to be a valuable indicator for determining the relative configuration at the C-5 position. lookchem.com Advanced NMR techniques, such as COSY, HSQC, and nuclear Overhauser effect (NOESY) experiments, are employed to fully assign all proton and carbon signals and to establish stereochemical relationships, such as the syn or anti orientation of substituents. lookchem.comresearchgate.net For example, NOESY experiments have been crucial in establishing the configuration of products from reactions involving Cinchona alkaloids, which feature a this compound core. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Assignment | Proton Position | Chemical Shift (ppm) in CDCl₃ |

|---|---|---|

| A | α-CH₂ (adjacent to N) | ~2.85 |

| B | β-CH₂ | ~1.74 |

| C | γ-CH (bridgehead) | ~1.53 |

Data sourced from spectral database information. chemicalbook.com

X-ray Diffraction and Crystal Structure Analysis

The structure of adducts, such as this compound borane (B79455) (C₇H₁₃N-BH₃), has been successfully determined using X-ray crystallography. researchgate.netresearchgate.net These studies reveal the geometric changes in the this compound cage upon coordination with other molecules. researchgate.netrsc.org For the this compound-BH₃ adduct, the molecule is situated on a crystallographic threefold axis of rotation. researchgate.net

X-ray diffraction is also instrumental in characterizing organic-inorganic hybrid materials incorporating the quinuclidinium cation. acs.orgacs.org Studies on compounds like (C₇H₁₄N)₂MBr₄ (where M = Co, Mn, Cd) have shown that although they can be isostructural at room temperature, they undergo reversible phase transitions at different temperatures. acs.org Variable-temperature X-ray diffraction analysis is key to understanding these transitions, which are often related to the ordering and disordering of the this compound cations within the crystal lattice. researchgate.netrhhz.net

Table 2: Selected Crystallographic Data for this compound-BH₃

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R3 |

| R-factor | 0.0333 |

Data from the structural analysis of the this compound-borane adduct. researchgate.net

Gas-Phase Electron Diffraction (GED) for Molecular Structure Determination

Gas-Phase Electron Diffraction (GED) is a primary technique for determining the precise molecular structure of volatile compounds like this compound in the absence of intermolecular forces present in the crystalline state. researchgate.net The structure of free this compound has been re-investigated using GED, often in conjunction with quantum chemical calculations, to obtain the most reliable structure for the gaseous molecule. researchgate.netrsc.org

This combined approach, sometimes using methods like SARACEN, analyzes GED data along with published rotational constants to refine structural parameters. researchgate.netrsc.org GED has also been used to determine the structures of this compound adducts with Group 13 trihydrides (like BH₃ and AlH₃) in the gas phase. rsc.org These studies allow for a detailed investigation of the structural changes that occur upon the formation of the dative bond between the this compound nitrogen and the Lewis acid. researchgate.netrsc.org

Raman spectroscopy is a valuable tool for analyzing the vibrational modes and structural dynamics of this compound-containing hybrid materials. acs.org It is particularly useful for studying structural phase transitions in organic-inorganic hybrids, such as those based on quinuclidinium metal halides. acs.orgrsc.org

In compounds like ((R)-(−)-3-hydroxyquinuclidinium)[FeCl₄] and (C₇H₁₄N)₂MBr₄, temperature-dependent Raman spectra can detect changes in the vibrational modes associated with both the organic cation and the inorganic anion. acs.orgrsc.org The appearance, disappearance, or splitting of Raman bands can provide clear evidence of a phase transition. acs.org For instance, the splitting of modes related to C-H bonds at low temperatures can signify the ordering of the this compound cations, while the merging of these bands at higher temperatures indicates a transition to a disordered state. acs.org This technique, therefore, helps to elucidate the mechanisms behind these transitions, which are often driven by the rotational dynamics of the globular this compound cation. researchgate.net

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental findings, offering deep insights into the electronic structure and conformational energetics of this compound systems.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, conformation, and properties of molecular systems, including this compound. wikipedia.orgmpg.descispace.com DFT calculations are frequently employed alongside experimental techniques like GED and X-ray diffraction to refine and validate structural models. researchgate.netrsc.org

For free this compound and its adducts, DFT calculations have been used to determine the most stable conformations and to analyze the energetics of adduct formation. rsc.org For instance, in the study of a complex between this compound and 2,6-dichloro-4-nitrophenol, DFT calculations at the B3LYP/6–311++G(d,p) level indicated a molecular complex in the gas phase, contrasting with the proton-transferred ionic pair observed in the crystal structure. researchgate.net This highlights DFT's ability to model systems in different environments. The theory also allows for the calculation of various electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO), which are crucial for understanding the reactivity and intermolecular interactions of this compound-based systems. researchgate.net

Quinuclidine in Medicinal Chemistry Research and Biological Interactions

Quinuclidine as a Privileged Scaffold in Ligand Design

The rigid framework of the this compound core allows for the precise positioning of functional groups, making it an ideal template for designing ligands that can interact with specific biological targets with high affinity and selectivity.

The this compound nucleus is a key structural feature in many compounds designed to interact with neurotransmitter receptors, playing a crucial role in the treatment of various neurological and psychiatric disorders.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): this compound derivatives are well-known for their interactions with muscarinic receptors. ontosight.aiontosight.ai For instance, 3-quinuclidinyl esters have been explored as muscarinic receptor antagonists. ontosight.ai The structural similarity of this compound-3-ol and its esters to acetylcholine allows them to interact with these receptors. srce.hr Cevimeline, a this compound-based drug, is an example of a muscarinic agonist. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The this compound scaffold is a prominent feature in the design of ligands for α7 nAChRs. nih.govsrce.hr The tertiary amine of this compound is a key component for interaction with these receptors. nih.gov Structure-activity relationship (SAR) studies have shown that the stereochemistry at the C3 position of the this compound ring is critical for subtype selectivity. nih.govmdpi.com (R)-enantiomers of this compound-triazole derivatives show selectivity for the α7 subtype, while (S)-enantiomers favor the α3β4 subtype. nih.govmdpi.com Furthermore, the this compound moiety is essential for the high affinity and selectivity of certain triazole-containing compounds for the α7 nAChR. researchgate.net

5-HT3 Receptors: this compound derivatives have also been designed as ligands for 5-HT3 receptors. researchgate.net Drugs like Azasetron and Palonosetron, which contain the this compound moiety, are potent 5-HT3 antagonists. nih.gov Some this compound/triazole pharmacophores have been shown to interact with both α7 nAChR and 5-HT3 receptors with nanomolar affinities. researchgate.net

Table 1: Examples of this compound-Based Ligands for Neurotransmitter Receptors

| Compound Class | Target Receptor(s) | Key Findings |

|---|---|---|

| This compound-triazole derivatives | α7 and α3β4 nAChRs | Stereochemistry at C3 of this compound dictates subtype selectivity. nih.govmdpi.com |

| 3-Quinuclidinyl esters | Muscarinic receptors | Act as muscarinic receptor antagonists. ontosight.ai |

| Azasetron, Palonosetron | 5-HT3 receptors | Potent antagonists. nih.gov |

The this compound scaffold has been extensively utilized in the development of enzyme inhibitors, targeting enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): this compound derivatives have been designed and evaluated as inhibitors of AChE and BChE, enzymes responsible for the breakdown of acetylcholine. mdpi.comresearchgate.net Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. Studies have shown that N-alkyl quaternary quinuclidines can inhibit both AChE and BChE in the micromolar range. mdpi.comresearchgate.net The length of the alkyl chain on the this compound core significantly influences the inhibitory potency. mdpi.com For example, bisquaternary derivatives have demonstrated high inhibition potency. mdpi.comresearchgate.net

Squalene (B77637) Synthase (SQS): this compound derivatives have been investigated as inhibitors of squalene synthase, a key enzyme in sterol biosynthesis. nih.govasm.org This is a promising target for developing antiparasitic agents, as parasites like Leishmania and Trypanosoma rely on a different sterol pathway than humans. nih.govasm.org Certain this compound derivatives have shown submicromolar inhibition of Leishmania major SQS and selectivity for the parasite enzyme over the human counterpart. nih.gov 3-Biarylthis compound derivatives represent a class of potent, orally active SQS inhibitors. acs.org

The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Antiproliferative Activity: Novel this compound derivatives have demonstrated antiproliferative activity against parasites like Toxoplasma gondii. doi.org These compounds were found to be active at submicromolar concentrations. doi.org Some this compound-based compounds have also been investigated for their potential antitumor activity. nih.govmdpi.com

Antimicrobial Activity: this compound derivatives, particularly quaternary ammonium (B1175870) compounds (QACs), have emerged as potent antimicrobial agents. nih.govsrce.hrresearchgate.net These compounds have shown activity against a range of clinically relevant bacterial strains, with some exhibiting minimal inhibitory concentrations (MICs) in the low micromolar range. researchgate.net The introduction of an amide functional group into QAC structures has been explored to create "soft" variants with retained antimicrobial properties. researchgate.netmdpi.com Certain 3-hydroxythis compound bromides with varying alkyl chain lengths have demonstrated good antimicrobial potential against both Gram-positive and Gram-negative bacteria. srce.hr

Table 2: Biological Activities of Selected this compound Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| Quaternary ammonium compounds (QACs) | Antimicrobial | Potent activity against various bacterial strains. srce.hrresearchgate.net |

| 3-Amidothis compound QACs | Antimicrobial | "Soft" variants with retained antibacterial properties. researchgate.netmdpi.com |

Mechanisms of Biological Activity and Structure-Activity Relationship (SAR) Studies

Understanding how this compound derivatives interact with biological targets and the relationship between their structure and activity is crucial for the rational design of more potent and selective therapeutic agents.

The biological effects of this compound derivatives stem from their ability to modulate specific biological pathways.

Neurotransmitter Modulation: this compound-based ligands modulate neurotransmission by binding to and altering the function of neurotransmitter receptors. ontosight.ai For instance, as antagonists, they can block the action of the endogenous neurotransmitter, while as agonists, they can mimic its effect. ontosight.ai The modulation of nicotinic and muscarinic acetylcholine receptors by this compound derivatives can impact cognitive function, muscle contraction, and autonomic nervous system regulation. researchgate.net

Enzyme Inhibition: this compound-based enzyme inhibitors typically function by binding to the active site of the target enzyme, preventing the substrate from binding and being converted to product. In the case of cholinesterase inhibitors, this leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. For squalene synthase inhibitors, the blockage of the enzyme disrupts the sterol biosynthesis pathway, which is vital for the survival of certain parasites. nih.govasm.org

The specific interactions between this compound derivatives and their biological targets are key to their affinity and selectivity.

Hydrogen Bonding: The nitrogen atom within the this compound ring, as well as other functional groups attached to the scaffold, can act as hydrogen bond acceptors or donors. nih.gov For example, in the binding of ligands to the human NK1 receptor, the benzylamino nitrogen or benzylether oxygen of this compound antagonists is thought to accept a hydrogen bond. nih.gov In nicotinic receptors, a nitrogen-containing heterocycle attached to the this compound can form a hydrogen bond with the complementary subunit. conicet.gov.ar

Lipophilic Interactions: The hydrophobic nature of the bicyclic this compound core and any attached lipophilic groups contributes significantly to binding affinity through interactions with hydrophobic pockets in the receptor or enzyme active site. nih.gov In nicotinic acetylcholine receptors, a hydrophobic motif plays a crucial role in receptor subtype recognition by interacting with amino acid residues on the complementary face of the binding site. nih.govresearchgate.net Similarly, for squalene synthase inhibitors, linking groups with lower lipophilicity between the this compound and biphenyl (B1667301) rings were found to be less tolerated. acs.org

Cation-π Interactions: The protonated tertiary amine of the this compound scaffold can engage in cation-π interactions with aromatic amino acid residues in the binding pocket of receptors, such as the "aromatic box" of nicotinic acetylcholine receptors. nih.govconicet.gov.ar

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide) |

| 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide) |

| 2-Norbornanecarboxylic acid, 2-phenyl-, 3-quinuclidinyl ester, hydrochloride |

| 3-(Biphenyl-4-yl)-3-hydroxythis compound (B1667483) |

| 3-Quinuclidineethanol, 2-(((4-diethylamino-1-methyl)butyl)aminomethyl)- |

| 3-quinuclidinol |

| 3-quinuclidinyl acetate |

| Acetylcholine |

| Azasetron |

| Benzoclidine |

| Butyrylcholinesterase |

| Cevimeline |

| Cinchonidine (B190817) |

| Cinchonine |

| E5700 |

| ER119884 |

| Palonosetron |

| QApBr |

| QApCl |

| Quinine (B1679958) |

| Quinidine (B1679956) |

| This compound |

| This compound-3-carboxylic acid |

| Quinuclidinium, 1,1'-hexamethylenebis(3-methyl-, diiodide) |

| Quinupramine |

| Solifenacin |

Influence of Substituents and Quaternary Ammonium Character on Biological Effect

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the this compound ring and by the transformation of the tertiary nitrogen into a quaternary ammonium salt. These structural modifications influence the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile, which in turn dictate its interaction with biological targets.

Quaternization of the nitrogen atom in the this compound scaffold is a key strategy for enhancing certain biological activities, particularly antimicrobial effects. srce.hr The resulting quaternary ammonium compounds (QACs) are cationic amphiphiles whose mode of action often involves electrostatic interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell lysis. srce.hrmdpi.com Research has demonstrated that quaternization can increase the bioactivity of this compound by several hundredfold. srce.hr

The nature of the substituent at the 3-position of the this compound ring plays a crucial role in determining the potency and spectrum of biological activity.

Antimicrobial Activity:

In the context of antimicrobial agents, the structure-activity relationship (SAR) of 3-substituted this compound QACs has been extensively investigated. A primary factor influencing antibacterial potency is the hydrophobic-hydrophilic balance.

Alkyl Chain Length: The length of the alkyl chain attached to the quaternary nitrogen is critical. Studies on a series of 3-hydroxythis compound bromides showed that derivatives with longer alkyl chains (e.g., 12, 14, and 16 carbons) tend to be more active. srce.hrresearchgate.net For instance, the derivative with a 14-carbon chain (QOH-C14) was identified as a potent candidate against several bacterial strains, including the opportunistic pathogen Staphylococcus aureus. srce.hr However, there is often an optimal chain length, as excessively long chains can lead to decreased solubility and bioavailability. srce.hr

Polarity of Substituents: The polarity of the substituent at the 3-position significantly affects antibacterial efficacy. Introducing polar groups near the quaternary center can modulate the compound's interaction with the bacterial membrane. For example, a comparison between 3-aminothis compound (B1202703) salts and their more polar 3-acetamidothis compound analogues revealed that the less polar amino-substituted compounds had superior antibacterial activity. researchgate.net Conversely, another study suggested that adding polar groups, such as an oxime functionalization, to the quaternary backbone could reduce biological potential compared to less polar counterparts. mdpi.com

Amide Functional Group: The introduction of an amide group into the structure of this compound QACs can create "soft" antimicrobial agents. mdpi.com These compounds retain antimicrobial properties but may have altered activity profiles and potentially lower toxicity. mdpi.com For example, 3-amidothis compound QACs have shown a broad range of antibacterial activities and an excellent capacity to inhibit bacterial biofilm formation. mdpi.comnih.gov

The table below summarizes the effect of different substituents on the antimicrobial activity of this compound QACs.

| Substituent Type | Position | Influence on Antimicrobial Activity | Key Findings |

| Alkyl Chain | Quaternary Nitrogen | Length-dependent; longer chains (up to a point) generally increase activity. srce.hr | QOH-C14 showed low MIC values against S. aureus. srce.hr |

| Hydroxy Group | 3-position | Serves as a scaffold for quaternization with alkyl chains. researchgate.net | 3-hydroxythis compound bromides with C12, C14, C16 chains showed good antimicrobial potential. researchgate.net |

| Amino Group | 3-position | Less polar than amide; enhances antibacterial activity. researchgate.net | 3-aminothis compound salts were more effective than 3-acetamidothis compound analogues. researchgate.net |

| Amido Group | 3-position | Creates "soft" QACs with broad activity and anti-biofilm potential. mdpi.com | Candidates showed MIC values in the single-digit µM range. mdpi.com |

| Aryl vs. Alkyl | Quaternary Nitrogen | Aryl-substituted derivatives generally show lower antimicrobial activity than alkyl-substituted ones. srce.hr | Alkyl chains are more effective at penetrating bacterial membranes. srce.hr |

Other Biological Activities:

Beyond antimicrobial effects, substituents guide the interaction of this compound derivatives with other biological targets, such as receptors and enzymes.

Muscarinic Receptor Antagonism: this compound is a known scaffold for muscarinic acetylcholine receptor antagonists. ontosight.ai Systematic modification of substituents on an alkyne-quinuclidine framework has yielded compounds with potent anticholinergic properties, particularly for the M(3) subtype. nih.gov